

Stability of Dapivirine in Human Plasma: An Assessment Using a Deuterated Internal Standard

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Compound of Interest

Compound Name: Dapivirine-d11

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A comprehensive evaluation of the stability of the antiretroviral drug dapivirine in human plasma was conducted using a validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC–MS/MS) method. This guide summarizes the experimental protocols and presents the stability data, highlighting the robustness of dapivirine in various storage and handling conditions when analyzed with its deuterated internal standard, dapivirine-d4 ($^2\text{H}_4$ -dapivirine).

The development of reliable bioanalytical methods is crucial for the accurate assessment of pharmacokinetic profiles in clinical trials. A key component of this is ensuring the stability of the analyte in biological matrices under typical storage and laboratory conditions. The use of a stable isotope-labeled internal standard, such as dapivirine-d4, is the gold standard as it closely mimics the analyte's behavior during sample preparation and analysis, thus providing higher accuracy and precision.

Comparative Stability Analysis

The following tables summarize the stability of dapivirine in human plasma under various conditions, as determined by a validated UHPLC-MS/MS method utilizing dapivirine-d4 as the internal standard.^[1] The data is presented as the percentage deviation from the nominal concentration of quality control (QC) samples.

Table 1: Autosampler Stability of Dapivirine in Human Plasma

This test evaluates the stability of processed samples stored in the autosampler at 4°C for 72 hours.^[1]

QC Level	Nominal Concentration (pg/mL)	Mean Measured Concentration (pg/mL)	% Deviation
Low	60	61.3	2.17%
Mid	600	589	-1.83%
High	6000	6020	0.33%

Table 2: Freeze-Thaw Stability of Dapivirine in Human Plasma

This assessment determines the effect of three freeze-thaw cycles on dapivirine stability. Samples were stored at -20°C and thawed at room temperature.^[1]

QC Level	Nominal Concentration (pg/mL)	Mean Measured Concentration (pg/mL)	% Deviation
Low	60	62.7	4.50%
Mid	600	602	0.33%
High	6000	5890	-1.83%

Table 3: Short-Term (Bench-Top) Stability of Dapivirine in Human Plasma

This study assesses the stability of dapivirine in plasma samples kept at room temperature for 24 hours.^[1]

QC Level	Nominal Concentration (pg/mL)	Mean Measured Concentration (pg/mL)	% Deviation
Low	60	62.1	3.50%
Mid	600	581	-3.17%
High	6000	5920	-1.33%

Alternative Internal Standards

While this guide focuses on the use of a deuterated internal standard, other non-deuterated internal standards have been utilized for the quantification of dapivirine in various matrices. These include diphenylamine and phenacetin. The choice of internal standard is critical and should ideally be a stable isotope-labeled version of the analyte to account for any variability in extraction, matrix effects, and instrument response. When a deuterated standard is unavailable, a structural analog may be used, but requires more rigorous validation to ensure it accurately reflects the analyte's behavior.

Experimental Protocols

The stability of dapivirine was evaluated as part of a full bioanalytical method validation.^[1]

Sample Preparation and Analysis

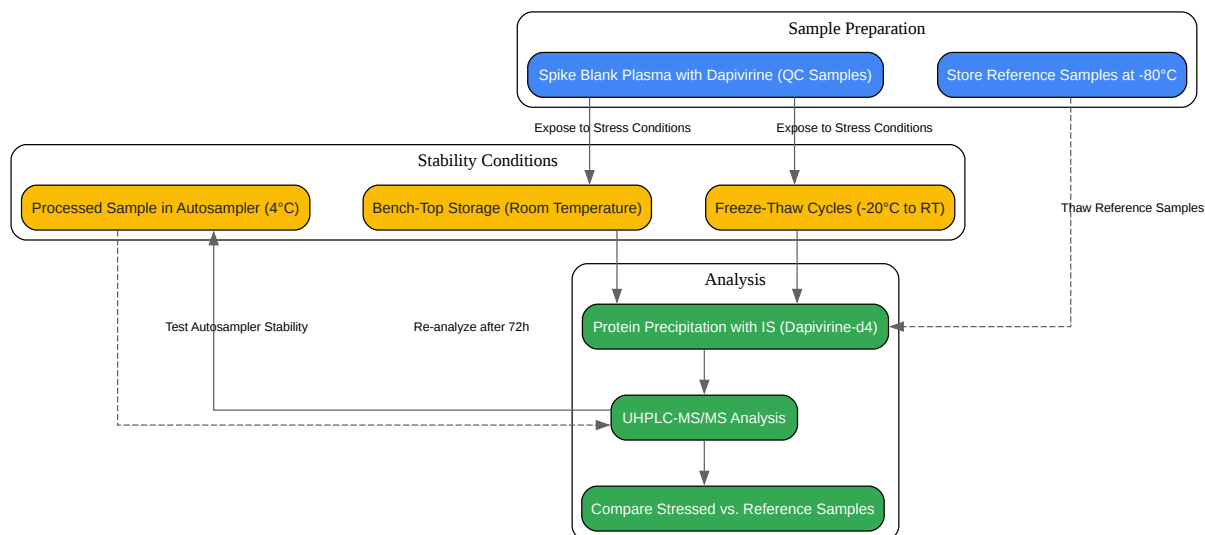
- **Protein Precipitation:** To 100 μ L of human plasma standard or quality control sample, 300 μ L of acetonitrile containing the deuterated internal standard ($^2\text{H}_4$ -dapivirine) was added.
- **Vortexing and Centrifugation:** The samples were vortexed for 5 minutes and then centrifuged at 16,100 x g for 5 minutes.
- **Dilution and Injection:** 100 μ L of the resulting supernatant was diluted with 400 μ L of water containing 0.1% formic acid. A 10 μ L aliquot of this final solution was injected into the UHPLC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions

- UHPLC System: Waters Acquity UPLC
- Column: Waters UHPLC BEH C8, 1.7 μm , 2.1 \times 50 mm
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient Elution: A gradient was used, starting at 20% B, increasing to 50% B.
- Mass Spectrometer: API 5000 tandem mass spectrometer
- Ionization Mode: Positive ion electrospray (ESI)
- Monitored Transitions:
 - Dapivirine: 330.4 \rightarrow 158.1 m/z (quantifier), 330.4 \rightarrow 119.1 m/z (qualifier)
 - $^2\text{H}_4$ -dapivirine (IS): 334.3 \rightarrow 119.0 m/z

Workflow for Stability Testing

The following diagram illustrates the general workflow for assessing the stability of dapivirine in biological samples.



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Caption: Workflow for Dapivirine Stability Testing.

Conclusion

The experimental data demonstrates that dapivirine is stable in human plasma under various conditions likely to be encountered during sample collection, storage, and analysis.[1] The percentage deviation for all tested conditions (autosampler, freeze-thaw, and bench-top) was well within the accepted limits of $\pm 15\%$ for bioanalytical method validation. The use of a deuterated internal standard, dapivirine-d4, ensures the highest level of accuracy in these

stability assessments. These findings support the use of the described UHPLC-MS/MS method for high-throughput analysis of clinical samples, providing confidence in the reliability of the resulting pharmacokinetic data.

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References

- 1. The development and validation of an UHPLC–MS/MS method for the rapid quantification of the antiretroviral agent dapivirine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
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